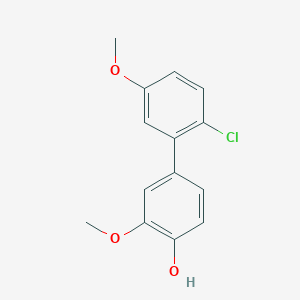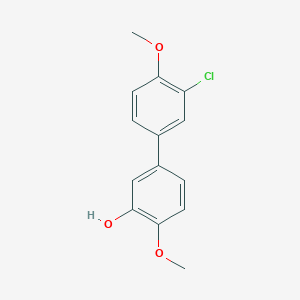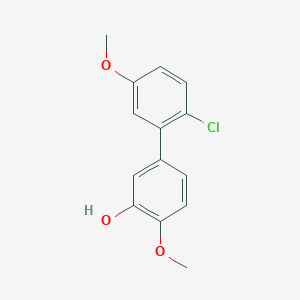
4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95%
Descripción general
Descripción
4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, commonly referred to as CMMP, is a phenolic compound with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a white, crystalline solid with a melting point of 135-140°C, and a molecular weight of 214.6 g/mol. CMMP is produced by the reaction of 2-chloro-5-methoxyphenol and 2-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Aplicaciones Científicas De Investigación
CMMP is widely used in scientific research due to its wide range of applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and materials science. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, indolines, and oxazoles. CMMP has also been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions.
Mecanismo De Acción
CMMP is a phenolic compound, and its mechanism of action is believed to involve the formation of an intermediate phenolate anion, which is then attacked by the electrophilic species of the reactant. This reaction results in the formation of a phenoxide ion, which can then undergo a variety of different reactions, depending on the reactant. For example, the phenoxide ion can undergo nucleophilic substitution reactions or addition reactions.
Biochemical and Physiological Effects
CMMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as to have a protective effect against oxidative stress. In addition, CMMP has been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMMP in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a stable compound, and its reaction with other compounds can be easily controlled and monitored. However, there are some limitations to using CMMP in laboratory experiments. For example, it is not soluble in water, and its reactivity can be affected by the presence of other compounds. In addition, it has a relatively low solubility in organic solvents, making it difficult to use in certain types of reactions.
Direcciones Futuras
There are a number of potential future directions for research involving CMMP. One potential direction is to explore the potential of CMMP as a drug delivery system, as its reactivity and solubility properties may make it a suitable candidate for this purpose. Additionally, further research could be done to investigate the effects of CMMP on the metabolism of other drugs, as well as its potential as an inhibitor of other enzymes. Finally, more research could be done to investigate the potential of CMMP as an anti-cancer agent, as its anti-inflammatory and anti-oxidant properties may make it a promising candidate for this purpose.
Métodos De Síntesis
The synthesis of CMMP from the two reactants, 2-chloro-5-methoxyphenol and 2-methoxyphenol, is a simple two-step process. In the first step, the two reactants are mixed together in an acid medium, such as sulfuric acid or hydrochloric acid, and heated to a temperature of 80-90°C. The reaction proceeds for several hours, during which time the two reactants undergo a nucleophilic substitution reaction to form the desired product, CMMP. In the second step, the reaction mixture is cooled and the product is isolated by filtration and recrystallization.
Propiedades
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-13(16)14(7-9)18-2/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKQRFKKXOOVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685670 | |
| Record name | 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261955-34-3 | |
| Record name | [1,1′-Biphenyl]-4-ol, 2′-chloro-3,5′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-3,5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)



